Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride
Brand Name: Vulcanchem
CAS No.: 2137709-33-0
VCID: VC5760397
InChI: InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-6-2-3-7(9)4-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1
SMILES: COC(=O)CC1CCC(C1)N.Cl
Molecular Formula: C8H16ClNO2
Molecular Weight: 193.67

Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride

CAS No.: 2137709-33-0

Cat. No.: VC5760397

Molecular Formula: C8H16ClNO2

Molecular Weight: 193.67

* For research use only. Not for human or veterinary use.

Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride - 2137709-33-0

Specification

CAS No. 2137709-33-0
Molecular Formula C8H16ClNO2
Molecular Weight 193.67
IUPAC Name methyl 2-[(1R,3S)-3-aminocyclopentyl]acetate;hydrochloride
Standard InChI InChI=1S/C8H15NO2.ClH/c1-11-8(10)5-6-2-3-7(9)4-6;/h6-7H,2-5,9H2,1H3;1H/t6-,7+;/m1./s1
Standard InChI Key WGBBEXISFMIDPE-HHQFNNIRSA-N
SMILES COC(=O)CC1CCC(C1)N.Cl

Introduction

Chemical Structure and Physicochemical Properties

Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride features a cyclopentane ring system with stereochemical specificity at the 1R and 3S positions. The amino group at C3 and the methyl acetate group at C2 contribute to its polar nature, while the hydrochloride counterion improves stability and solubility in polar solvents. Key physicochemical properties are summarized below:

PropertyValue
Molecular FormulaC8H16ClNO2\text{C}_8\text{H}_{16}\text{ClNO}_2
Molecular Weight193.67 g/mol
CAS Number2137709-33-0
IUPAC NameMethyl 2-[(1R,3S)-3-aminocyclopentyl]acetate hydrochloride
SolubilityHigh in water and polar solvents

The compound’s stereochemistry is critical for its interactions with biological targets, as the spatial arrangement of functional groups influences binding affinity and selectivity.

Synthesis and Industrial Preparation

The synthesis of rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride involves a multi-step process starting with cyclopentane derivatives. According to documented methods, the procedure includes:

  • Ring Functionalization: A cyclopentane precursor undergoes aminolysis to introduce the amino group at the 3-position. Stereochemical control is achieved using chiral catalysts or resolving agents.

  • Esterification: The intermediate is reacted with methyl acetate under acidic conditions to form the acetate ester.

  • Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, which is purified via recrystallization or chromatography.

Industrial-scale production employs continuous-flow reactors to optimize yield and minimize byproducts. Reaction parameters such as temperature (25C25^\circ\text{C} to 80C80^\circ\text{C}), pressure, and catalyst loading are tightly controlled to ensure batch consistency.

Comparative Analysis with Structural Analogs

Rel-methyl 2-((1R,3S)-3-aminocyclopentyl)acetate hydrochloride differs from related compounds primarily in ring size and substituent orientation. A comparison with rac-methyl 2-[(1R,3S)-3-aminocyclohexyl]acetate hydrochloride highlights:

ParameterCyclopentane DerivativeCyclohexane Derivative
Ring Size5-membered6-membered
SolubilityHigherLower
Biological Target AffinityModerateEnhanced

The smaller cyclopentane ring imposes greater ring strain, potentially increasing reactivity but reducing metabolic stability compared to cyclohexane analogs.

Research Gaps and Future Directions

Current knowledge gaps include:

  • Pharmacokinetic Profiling: Absorption, distribution, metabolism, and excretion (ADME) properties remain uncharacterized.

  • Target Identification: High-throughput screening is needed to identify protein targets.

  • Toxicity Studies: Acute and chronic toxicity profiles must be established for preclinical development.

Future research should prioritize in vivo models to evaluate therapeutic potential, particularly in neurological and infectious diseases.

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